![molecular formula C4H4BrN5O4 B14271413 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole CAS No. 140366-92-3](/img/structure/B14271413.png)
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a bromo(dinitro)methyl group attached to a 1-methyl-1H-1,2,3-triazole ring
Méthodes De Préparation
The synthesis of 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by bromination. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azides. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, such as polymers and explosives.
Mécanisme D'action
The mechanism by which 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromo(dinitro)methyl group can participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The triazole ring is known for its stability and ability to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole include other triazole derivatives and nitro-substituted organic compounds. For example:
Propriétés
Numéro CAS |
140366-92-3 |
|---|---|
Formule moléculaire |
C4H4BrN5O4 |
Poids moléculaire |
266.01 g/mol |
Nom IUPAC |
4-[bromo(dinitro)methyl]-1-methyltriazole |
InChI |
InChI=1S/C4H4BrN5O4/c1-8-2-3(6-7-8)4(5,9(11)12)10(13)14/h2H,1H3 |
Clé InChI |
CLBBZHCMKKMUGF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
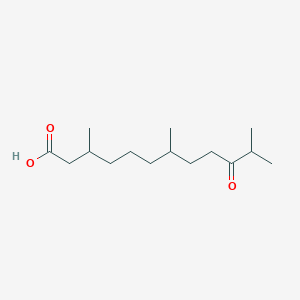
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
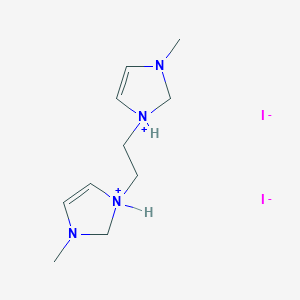
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
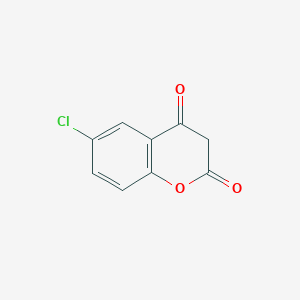


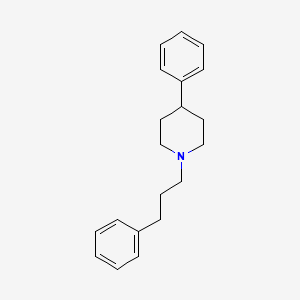
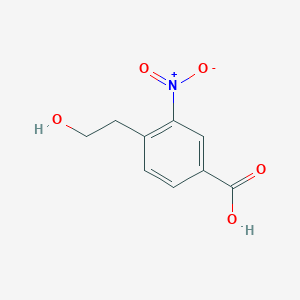
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)
